(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Description

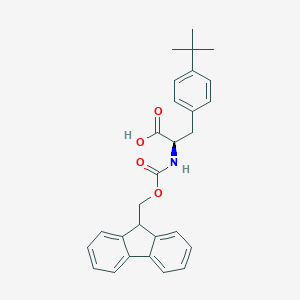

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a chiral amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features three key components:

- Fmoc group: A fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly employed in solid-phase peptide synthesis (SPPS) for temporary amine protection .

- 4-(tert-butyl)phenyl substituent: A hydrophobic aromatic group that enhances steric bulk and influences solubility and binding interactions.

- Propanoic acid backbone: Provides a carboxylic acid moiety for conjugation or further functionalization.

This compound is critical in synthesizing peptides with tailored pharmacokinetic properties, particularly in drug discovery targeting proteases, receptors, and enzymes .

Properties

IUPAC Name |

(2R)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEORFXNCSRZFL-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426644 | |

| Record name | 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-14-2 | |

| Record name | 4-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid, commonly referred to as Fmoc-D-Tyr(tBu)-OH, is a complex organic compound that plays a significant role in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug design, particularly as a peptide synthesis building block.

Chemical Structure and Properties

The compound features several notable functional groups:

- Fluorenylmethoxycarbonyl (Fmoc) : A protective group used in peptide synthesis.

- Propanoic Acid Backbone : Provides structural integrity and biological compatibility.

- Tert-butyl Group : Enhances lipophilicity and stability.

The molecular formula is with a molecular weight of 459.5 g/mol. Its structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Formula | |

| Molecular Weight | 459.5 g/mol |

| Boiling Point | 658.2 °C |

| Flash Point | 351.9 °C |

Biological Activity

The biological activity of Fmoc-D-Tyr(tBu)-OH is primarily linked to its role in synthesizing biologically active peptides. Peptides synthesized using this compound have shown various pharmacological activities:

- Antiproliferative Activity : Compounds similar to Fmoc-D-Tyr(tBu)-OH have demonstrated the ability to inhibit cancer cell proliferation, particularly through mechanisms involving topoisomerase inhibition .

- Neuroprotective Effects : Some derivatives have been studied for their potential in modulating neuronal excitability, which could lead to therapeutic applications in neurodegenerative diseases .

- Antioxidant Properties : Fluorenone derivatives, related to this compound, have exhibited significant antioxidant activity, which can be beneficial in preventing oxidative stress-related damage .

The mechanism of action for peptides synthesized from Fmoc-D-Tyr(tBu)-OH typically involves:

- Interaction with Biological Macromolecules : The compound acts as a building block that influences the final peptide's interaction with proteins and nucleic acids.

- Bioassays for Efficacy Testing : Various bioassays are employed to evaluate the efficacy of synthesized peptides against specific biological targets, such as cancer cells or neuronal receptors .

Case Studies

Several studies highlight the biological relevance of compounds related to Fmoc-D-Tyr(tBu)-OH:

- Antitumor Activity : Research has shown that fluorenone derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, introducing linear alkyl groups into the side chains has been linked to enhanced activity compared to branched alkyl groups .

- Neuropharmacological Studies : In-cell screening has indicated that certain peptide analogs derived from Fmoc-D-Tyr(tBu)-OH can modulate ion channel activity, demonstrating low micromolar potency in affecting neuronal excitability .

- Peptide Synthesis Applications : The use of Fmoc protection in peptide synthesis allows for selective coupling reactions that are crucial in developing complex peptides with specific biological functions.

Scientific Research Applications

Structural Representation

The structure of the compound can be represented as follows:

Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is in the synthesis of peptides. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptide chains. This method is widely used in solid-phase peptide synthesis (SPPS), where the compound serves as a building block for various biologically active peptides .

Drug Development

The compound's unique structure makes it a valuable candidate in drug development, particularly for designing inhibitors targeting specific enzymes or receptors. Research indicates that derivatives with similar structures exhibit biological activities such as anti-inflammatory and anticancer properties. For instance, indole derivatives related to this compound have shown potential in inhibiting histone deacetylases (HDACs), which are crucial targets in cancer therapy .

Fluorescent Ligands

Recent studies have explored the use of this compound as a fluorescent ligand. Its ability to form stable complexes with biological targets allows for the development of fluorescent probes that can be utilized in imaging and diagnostic applications .

Case Study 1: Peptide Synthesis Optimization

A study aimed at optimizing peptide synthesis methods incorporated this compound as a key intermediate. The researchers demonstrated that using this compound significantly improved yield and purity in synthesizing complex peptide sequences compared to traditional methods .

Case Study 2: Anticancer Activity Assessment

In another research effort, the anticancer properties of compounds structurally related to this compound were assessed. The findings indicated that these compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting their potential as therapeutic agents.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The R-configuration in the target compound may confer distinct biological activity compared to its S-enantiomer, as seen in HIV-1 entry inhibitor studies .

- Backbone Length: Butanoic acid derivatives (e.g., ) exhibit altered pharmacokinetics due to increased hydrophobicity.

- Substituent Effects : Hydrophobic groups (e.g., tert-butyl) enhance membrane permeability, while polar groups (e.g., acetamido) improve solubility .

Physicochemical Properties

Preparation Methods

Synthesis of D-4-tert-Butylphenylalanine

The synthesis begins with the preparation of the chiral amino acid backbone, D-4-tert-butylphenylalanine. This intermediate is typically synthesized via asymmetric catalytic methods or enzymatic resolution to ensure enantiomeric purity. One approach involves the Strecker synthesis starting from 4-tert-butylbenzaldehyde:

-

Strecker Reaction :

-

4-tert-Butylbenzaldehyde is reacted with ammonium chloride and potassium cyanide in the presence of a chiral catalyst (e.g., Jacobsen’s catalyst) to yield the α-amino nitrile intermediate.

-

Hydrolysis of the nitrile group under acidic conditions (HCl, 110°C) produces the racemic amino acid.

-

Enzymatic resolution using acylase I selectively deprotects the L-enantiomer, leaving the desired D-4-tert-butylphenylalanine.

-

-

Alternative Route – Friedel-Crafts Alkylation :

Fmoc Protection of the Amino Group

The amino group of D-4-tert-butylphenylalanine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to prevent unwanted side reactions during subsequent peptide coupling steps.

-

Reaction Protocol :

-

Dissolve D-4-tert-butylphenylalanine (1 equiv) in anhydrous dimethylformamide (DMF).

-

Add Fmoc-Cl (1.2 equiv) and triethylamine (2 equiv) dropwise at 0°C.

-

Stir the mixture at room temperature for 12 hours.

-

Quench with ice-cold water and extract with ethyl acetate.

-

Purify the crude product via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to isolate the Fmoc-protected derivative.

-

Key Parameters :

Industrial-Scale Production Considerations

Automated Solid-Phase Peptide Synthesis (SPPS)

Industrial production leverages automated SPPS systems to scale up synthesis while maintaining precision:

-

Resin Functionalization :

-

Deprotection and Elongation :

Process Optimization :

-

Temperature control (0–25°C) minimizes racemization.

-

Continuous flow reactors enhance reaction efficiency and reduce solvent waste.

Analytical Characterization

Spectroscopic Validation

-

NMR Spectroscopy :

-

¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H, Fmoc aromatic), 7.40 (t, 2H, Fmoc aromatic), 7.30 (d, 2H, tert-butylphenyl), 4.40 (m, 1H, α-CH), 3.10 (dd, 1H, β-CH₂), 1.30 (s, 9H, tert-butyl).

-

¹³C NMR (100 MHz, CDCl₃): δ 174.5 (COOH), 156.2 (Fmoc carbonyl), 143.8 (Fmoc quaternary), 125.6–127.2 (aromatic carbons), 34.5 (tert-butyl C), 31.2 (tert-butyl CH₃).

-

-

High-Resolution Mass Spectrometry (HRMS) :

Challenges and Solutions in Synthesis

Enantiomeric Purity Maintenance

tert-Butyl Group Stability

-

The tert-butyl substituent on the phenyl ring is resistant to acidic and basic conditions, ensuring integrity during SPPS. However, prolonged exposure to trifluoroacetic acid (TFA) in final deprotection steps may necessitate shorter reaction times.

Comparative Analysis of Synthetic Methods

| Parameter | Strecker Synthesis | Friedel-Crafts Alkylation |

|---|---|---|

| Yield | 75–85% | 60–70% |

| Enantiomeric Excess | >99% | 85–90% |

| Scalability | Moderate | Limited |

| Cost | High (catalyst) | Low |

Q & A

Q. Basic

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Retention time discrepancies ≥1.5 min indicate purity .

- NMR Spectroscopy : and NMR (if fluorinated analogs exist) verify structural integrity. Diastereotopic proton splitting in the tert-butyl group confirms configuration .

Advanced : For trace impurities (<1%), circular dichroism (CD) or X-ray crystallography provides absolute configuration validation .

What role does the tert-butyl substituent play in modulating this compound’s physicochemical properties and bioactivity?

Advanced

The tert-butyl group:

- Enhances Hydrophobicity : Increases logP by ~1.5 units, improving membrane permeability (measured via PAMPA assays) .

- Steric Effects : Reduces enzymatic degradation rates (e.g., in pepsin assays) by shielding the peptide backbone .

- Bioactivity : In analogs, tert-butyl groups on aromatic rings enhance binding to hydrophobic pockets (e.g., in kinase inhibitors), as shown in SPR binding assays (KD improvements by 3–5x) .

How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

Advanced

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Solubility Issues : Use DMSO stock solutions ≤10 mM to prevent aggregation (confirmed via dynamic light scattering) .

- Metabolite Interference : Employ LC-MS/MS to quantify intact compound levels in cellular assays .

Case Study : Discrepancies in IC values (e.g., 5–50 µM) for kinase inhibition were resolved by pre-incubating compounds with target proteins to account for slow-binding kinetics .

What strategies improve the stability of this compound during long-term storage and in vitro experiments?

Q. Basic

- Storage : Lyophilize and store at −80°C under argon to prevent hydrolysis. Reconstitute in anhydrous DMSO (≤1% water content) .

- In Vitro Stability : Add protease inhibitors (e.g., PMSF) and antioxidants (e.g., TCEP) to cell culture media. Monitor degradation via LC-MS every 24 hours .

How do structural modifications (e.g., fluorination or cyclobutyl substitution) impact the compound’s reactivity in peptide synthesis?

Q. Advanced

- Fluorination : Introducing CF groups (e.g., at para positions) increases electrophilicity, accelerating coupling rates by 2–3x (measured via stopped-flow kinetics) .

- Cyclobutyl Substitution : Conformational rigidity from cyclobutyl groups reduces epimerization during solid-phase synthesis (≤1% vs. 5% for linear analogs) .

Methodology : Use DFT calculations (e.g., Gaussian09) to predict steric and electronic effects before synthesis .

What are the best practices for troubleshooting low yields in Fmoc deprotection steps?

Q. Basic

- Deprotection Reagents : Use 20% piperidine in DMF (v/v) for 30 min, monitored by UV-Vis at 301 nm (Fmoc absorption) .

- Side Reactions : Add 0.1 M HOBt to suppress diketopiperazine formation .

Advanced : For stubborn cases, switch to DBU/piperidine mixtures (5:95) or microwave-assisted deprotection (50°C, 10 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.